Ethyl 5-(diethylcarbamoyl)-4-methyl-2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate
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Overview
Description
Ethyl 5-(diethylcarbamoyl)-4-methyl-2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of Ethyl 5-(diethylcarbamoyl)-4-methyl-2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate involves multiple steps, including the formation of the thiophene ring and the subsequent functionalization of the moleculeCommon reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 5-(diethylcarbamoyl)-4-methyl-2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Ethyl 5-(diethylcarbamoyl)-4-methyl-2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 5-(diethylcarbamoyl)-4-methyl-2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .
Comparison with Similar Compounds
Ethyl 5-(diethylcarbamoyl)-4-methyl-2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 5-(diethylcarbamoyl)-2-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate: Similar in structure but with different substituents on the quinoline moiety.
Ethyl 5-(diethylcarbamoyl)-2-({[(4-methoxy-3-nitrobenzoyl)oxy]acetyl}amino)-4-methyl-3-thiophenecarboxylate: Contains additional functional groups that may alter its chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities.
Properties
Molecular Formula |
C30H31N3O4S |
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Molecular Weight |
529.7 g/mol |
IUPAC Name |
ethyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(4-methylphenyl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H31N3O4S/c1-6-33(7-2)29(35)26-19(5)25(30(36)37-8-3)28(38-26)32-27(34)22-17-24(20-15-13-18(4)14-16-20)31-23-12-10-9-11-21(22)23/h9-17H,6-8H2,1-5H3,(H,32,34) |
InChI Key |
NQCYHBJHIFORNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C)C(=O)OCC)C |
Origin of Product |
United States |
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